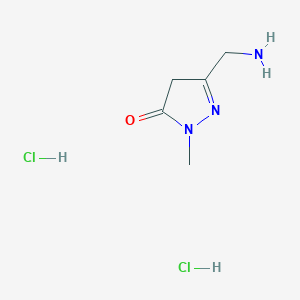
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride is a useful research compound. Its molecular formula is C5H10ClN3O and its molecular weight is 163.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pathways
3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride serves as a crucial building block in synthetic organic chemistry. It is utilized in the development of various biologically significant heterocyclic compounds. Patel (2017) in "World Journal of Pharmacy and Pharmaceutical Sciences" emphasizes its role in synthesizing heterocyclic compounds through one-pot multicomponent reactions, showcasing its versatility in chemical synthesis (Patel, 2017).
Molecular Structure and Hydrogen Bonding
The molecular structure of compounds containing this chemical often exhibits significant hydrogen bonding interactions. Quiroga et al. (2010) in "Acta Crystallographica Section C" discuss the hydrogen-bonded chain formation in related compounds, highlighting the importance of hydrogen bonding in defining their structure (Quiroga et al., 2010).
Sonochemical Synthesis
Sonochemical methods have been used for the synthesis of novel compounds involving this compound. Roshan et al. (2012) in "Chinese Chemical Letters" describe an ultrasound-assisted preparation of novel pyrazolo[3,4-b]pyridin-6(7H)-ones, indicating the effectiveness of sonochemical methods in synthesizing derivatives (Roshan et al., 2012).
Crystallographic Investigations
Crystallographic studies have been pivotal in understanding the structural aspects of derivatives of this compound. Hayvalı et al. (2010) in "Acta Chimica Slovenica" conducted crystallographic investigations to understand the tautomeric equilibria and molecular structures of Schiff base ligands related to this compound (Hayvalı et al., 2010).
Antimicrobial and Antitumor Activities
Compounds derived from this compound have been studied for their antimicrobial and antitumor activities. Titi et al. (2020) in "Journal of Molecular Structure" synthesized and characterized pyrazole derivatives to identify antitumor, antifungal, and antibacterial pharmacophore sites, showcasing its potential in therapeutic applications (Titi et al., 2020).
Computational Studies and Drug Design
The compound has also been subject to computational studies for drug design. Singh et al. (2009) in "Iranian Journal of Biotechnology" performed computational structure-activity relationship studies, highlighting its significance in the rational design of pharmacologically active molecules (Singh et al., 2009).
Mécanisme D'action
Target of Action
The compound, also known as 5-(aminomethyl)-2-methyl-4H-pyrazol-3-one dihydrochloride, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
The compound acts by binding to iNOS, thereby inhibiting its enzymatic activity . This inhibition prevents the production of nitric oxide, a molecule that can promote inflammation and pain when produced in excess .
Biochemical Pathways
The compound’s action affects the nitric oxide synthesis pathway. By inhibiting iNOS, it reduces the production of nitric oxide, a key player in the regulation of vascular tone, neurotransmission, and immune responses .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
By inhibiting iNOS and reducing nitric oxide production, the compound can potentially alleviate symptoms associated with conditions where nitric oxide is overproduced, such as inflammation and pain . .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the presence of other molecules that can interact with the compound, the pH of the environment, and the temperature. Additionally, individual factors such as genetic variations in metabolic enzymes can also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride plays a vital role in biochemical reactions, particularly as an inhibitor of inducible nitric oxide synthase (iNOS). This compound exhibits high selectivity for iNOS over other nitric oxide synthase isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS) . The interaction with iNOS involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the production of nitric oxide. This selective inhibition is crucial for studying the role of nitric oxide in various physiological and pathological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of iNOS leads to decreased nitric oxide levels, which can affect various signaling pathways involved in inflammation, apoptosis, and cellular stress responses . Additionally, this compound has been shown to impact gene expression by altering the transcriptional activity of genes regulated by nitric oxide levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of iNOS by binding to its active site, which prevents the enzyme from catalyzing the production of nitric oxide . This inhibition can lead to downstream effects on various cellular processes, including the modulation of inflammatory responses and oxidative stress. Additionally, this compound may influence other molecular targets, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained inhibition of iNOS and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits iNOS activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for optimizing its use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to nitric oxide synthesis and degradation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its inhibition of iNOS affects the overall production of nitric oxide, which can have downstream effects on various metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound is transported across cell membranes and distributed to specific cellular compartments where it exerts its effects . Transporters and binding proteins may facilitate its movement within cells, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. This compound is often localized in the cytoplasm, where it interacts with iNOS and other molecular targets . Specific targeting signals and post-translational modifications may direct it to particular compartments or organelles, enhancing its activity and effectiveness.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride involves the reaction of 1-methyl-4,5-dihydro-1H-pyrazol-5-one with formaldehyde and ammonium chloride, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "1-methyl-4,5-dihydro-1H-pyrazol-5-one", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1-methyl-4,5-dihydro-1H-pyrazol-5-one (1.0 g, 8.2 mmol) in 10 mL of water.", "Step 2: Add formaldehyde (0.5 mL, 6.5 mmol) and ammonium chloride (1.0 g, 18.6 mmol) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2.", "Step 5: Collect the precipitate by filtration and wash with water.", "Step 6: Dry the product under vacuum to obtain 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride as a white solid (yield: 85%)." ] } | |
Numéro CAS |
1803610-48-1 |
Formule moléculaire |
C5H10ClN3O |
Poids moléculaire |
163.60 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-methyl-4H-pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-5(9)2-4(3-6)7-8;/h2-3,6H2,1H3;1H |
Clé InChI |
NUNMOYZIKYWOQO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(=N1)CN.Cl.Cl |
SMILES canonique |
CN1C(=O)CC(=N1)CN.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)


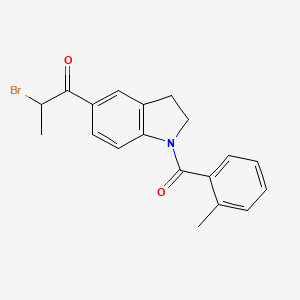
![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
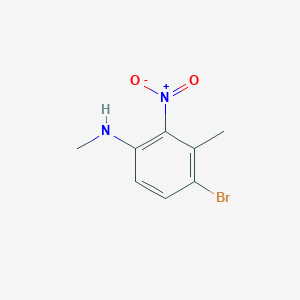
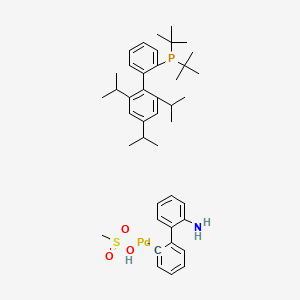
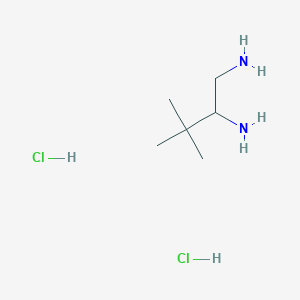
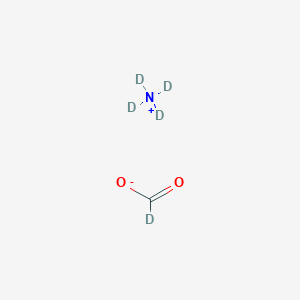
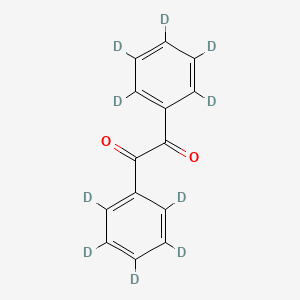


amine](/img/structure/B1381013.png)

